N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex heterocyclic compound that features a unique combination of thiazole, benzothiazole, and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling: This involves the reaction of diazonium salts with thiazole derivatives under controlled conditions.
Knoevenagel Condensation: This reaction involves the condensation of thiazole derivatives with aldehydes in the presence of a base catalyst.
Biginelli Reaction: A multicomponent reaction that combines urea, aldehydes, and β-keto esters to form the desired heterocyclic structure.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce thiazole-based compounds .
Scientific Research Applications
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Pharmaceutical Research: It serves as a scaffold for the design of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Benzothiazole Derivatives: Compounds like 2-arylbenzothiazoles have similar structural features and are used in medicinal chemistry.
Uniqueness
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O2S2/c1-6-15-10-9(20-6)3-2-7-11(10)21-13(16-7)17-12(18)8-4-5-14-19-8/h2-5H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBFLJKWEUMNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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